8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid
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Overview
Description
8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a trichlorophenyl group attached to an oxooctanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid typically involves the reaction of 3,4,5-trichlorophenylboronic acid with an appropriate octanoic acid derivative under controlled conditions. The reaction is often catalyzed by palladium complexes in the presence of a base such as potassium carbonate. The process may involve multiple steps, including the formation of intermediate compounds and subsequent purification steps to obtain the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions: 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The trichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets. The trichlorophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The oxooctanoic acid chain may also play a role in the compound’s overall biological activity by affecting its solubility and cellular uptake.
Comparison with Similar Compounds
- 3,4,5-Trichlorophenylboronic acid
- 3,4,5-Trichlorophenylacetic acid
- 3,4,5-Trichlorophenylmethanol
Comparison: 8-(3,4,5-Trichlorophenyl)-8-oxooctanoic acid is unique due to the presence of both the trichlorophenyl group and the oxooctanoic acid chain. This combination imparts distinct chemical and biological properties compared to similar compounds, making it a valuable compound for various research applications.
Properties
IUPAC Name |
8-oxo-8-(3,4,5-trichlorophenyl)octanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl3O3/c15-10-7-9(8-11(16)14(10)17)12(18)5-3-1-2-4-6-13(19)20/h7-8H,1-6H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGCXMNPYQUGDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)CCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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